Silver sulfate

Description

Overview of Academic Significance

Silver sulfate (B86663) (Ag₂SO₄) is an inorganic compound of considerable interest within the scientific community. Its academic significance stems from its diverse applications across various fields of chemical research. It is frequently utilized as a reagent in analytical chemistry, notably in the quantification of Chemical Oxygen Demand (COD) in water analysis, where it acts as a catalyst to facilitate the oxidation of organic compounds. samaterials.comtaylorandfrancis.comatamanchemicals.com In organic synthesis, silver sulfate serves as a catalyst and an oxidizing agent in various reactions. nanorh.comleapchem.com Its utility extends to materials science, where it is a precursor in the synthesis of silver-based nanomaterials and coatings, and in electrochemistry, particularly in the fabrication of silver/silver sulfate reference electrodes. samaterials.comconsolidated-chemical.comresearchgate.net The compound's antimicrobial properties have also been a subject of research, exploring its potential in medical applications such as wound dressings. samaterials.comnanorh.comgoogle.com

Historical Context of Scientific Inquiry

The scientific inquiry into this compound has a notable history. Early methods for its production were established through aqueous precipitation reactions. For instance, the reaction between aqueous solutions of silver nitrate (B79036) and sulfuric acid was described in the early 20th century. google.com Another early precipitation process involved the use of sodium sulfate as the source of the sulfate ion. google.com Historically, this compound found application in early black-and-white photography processes, where it was used to sensitize gelatin to light. nanorh.com The antimicrobial properties of silver compounds, in general, have been recognized for centuries, with silver nitrate being used topically for medical purposes since the 1960s. nih.govnih.gov This historical foundation has paved the way for contemporary research into more advanced applications of this compound.

Structure

2D Structure

Properties

IUPAC Name |

disilver;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNVIBVEFVRZPJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

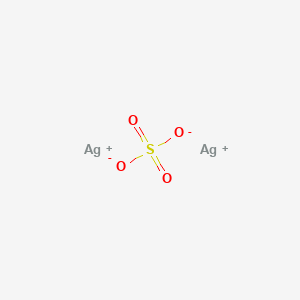

[O-]S(=O)(=O)[O-].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2SO4, Ag2O4S | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silver sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172884 | |

| Record name | Silver sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver sulfate is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999), Colorless lustrous solid; Turns gray on light exposure; [Hawley] White to gray odorless solid; [CAMEO] Fine white crystals; [MSDSonline] Fairly soluble in water; [Ullmann] | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

5.45 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10294-26-5, 19287-89-9 | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019287899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, silver(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilver(1+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphuric acid, silver salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QG6HV4ZPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparation Techniques

Conventional Precipitation Routes

Conventional synthesis of silver sulfate (B86663) (Ag₂SO₄) primarily relies on precipitation reactions, which are straightforward and effective for producing the compound in bulk. These methods involve the reaction of a soluble silver salt with a source of sulfate ions in an aqueous medium or the direct reaction of silver metal with sulfuric acid.

Aqueous Reactions of Silver Salts and Sulfate Sources

A common and widely practiced method for synthesizing silver sulfate is through the reaction of a soluble silver salt, most notably silver nitrate (B79036) (AgNO₃), with a source of sulfate ions. sciencemadness.orgtestbook.com This can be achieved by introducing sulfuric acid (H₂SO₄) or a soluble sulfate salt, such as sodium sulfate (Na₂SO₄), to an aqueous solution of silver nitrate. sciencemadness.orgtestbook.com

The reaction with sulfuric acid proceeds as follows: wikipedia.orggeeksforgeeks.org

Alternatively, using a soluble sulfate salt like sodium sulfate results in the precipitation of this compound: testbook.com

The low solubility of this compound in water (0.83 g/100 mL at 25°C) drives the precipitation of the solid product from the solution. sciencemadness.orgwikipedia.org For purification, the resulting this compound can be recrystallized from concentrated sulfuric acid, which helps to eliminate residual nitrates. wikipedia.org The efficiency of this precipitation can be influenced by factors such as reactant concentrations and the presence of additives. For instance, the addition of alcohol can facilitate the precipitation of finely divided this compound. google.com To control the particle size and prevent significant agglomeration of the precipitated crystallites, the reaction can be performed under turbulent mixing conditions in a precipitation reactor. justia.comgoogle.com

Immersion of Silver Metal in Sulfuric Acid Solutions

Another established method for preparing this compound involves the direct reaction of silver metal with hot, concentrated sulfuric acid. sciencemadness.org This reaction is an oxidation-reduction process where the silver metal is oxidized to silver ions (Ag⁺), which then combine with sulfate ions (SO₄²⁻) to form this compound.

The balanced chemical equation for this reaction is: sciencemadness.orggeeksforgeeks.org

This method is a direct route to this compound, bypassing the need for a soluble silver salt precursor like silver nitrate. sciencemadness.org The process requires careful handling due to the use of hot, concentrated sulfuric acid and the evolution of sulfur dioxide gas.

Nanostructured this compound Synthesis

The synthesis of nanostructured this compound has garnered interest due to the unique properties that nanomaterials exhibit compared to their bulk counterparts. Advanced techniques are employed to control the size, shape, and morphology of the resulting this compound nanoparticles.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for producing a variety of nanostructures, including those of silver compounds. globalpublisher.org This technique involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. For silver-containing nanostructures, this method allows for controlled nucleation and growth, leading to materials with specific morphologies. For instance, silver nanowires have been synthesized via a hydrothermal route using silver sulfamate (B1201201), where the controlled release of silver ions is crucial for the formation of one-dimensional nanostructures. mdpi.com While direct hydrothermal synthesis of pure this compound nanostructures is less commonly detailed, the principles of this method are applied to related silver compounds like silver sulfide (B99878) (Ag₂S), where parameters such as temperature and reaction time are critical in determining the final morphology, such as dendritic or rice-shaped nanoparticles. globalpublisher.orgrsc.org

Chemical Reduction Methods

Chemical reduction is a predominant and versatile bottom-up approach for synthesizing silver nanoparticles and can be adapted for silver compounds. beilstein-journals.orgnih.gov This method involves the reduction of a silver precursor, typically silver nitrate, in the presence of a reducing agent and a stabilizing agent. beilstein-journals.orgnih.gov

Common reducing agents include sodium borohydride, hydrazine, and ethylene (B1197577) glycol. beilstein-journals.orgnih.gov Stabilizers, such as polyvinylpyrrolidone (B124986) (PVP), are often used to prevent the agglomeration of the newly formed nanoparticles and to control their growth. nih.gov While much of the literature focuses on the synthesis of metallic silver nanoparticles, the underlying principles can be applied to the formation of silver compound nanostructures. For example, the polyol process, which uses a polyol like ethylene glycol as both the solvent and reducing agent, is a common wet chemical method for producing silver nanostructures. beilstein-journals.org The reaction conditions, including temperature and the concentration of reactants, are critical factors that influence the size and shape of the resulting nanoparticles. mdpi.com

Table 1: Comparison of Chemical Reduction Methods for Silver Nanoparticle Synthesis

| Reducing Agent | Stabilizer | Typical Particle Size | Key Features |

| Sodium Borohydride | Often used with a stabilizer like PVP | Can produce very small particles | Strong reducing agent, allows for good control over size and shape. mdpi.com |

| Ethylene Glycol | Often used with a stabilizer like PVP | Varies with conditions | Acts as both solvent and reducing agent (polyol process). beilstein-journals.orgnih.gov |

| Glucose | Polyvinylpyrrolidone (PVP) | 10-250 nm | A "green" and non-toxic reducing agent. nih.govscirp.org |

| Sodium Citrate | Acts as both reducing and capping agent | Varies with conditions | A weaker reducing agent, often used in aqueous solutions. nih.gov |

Electrochemical Deposition Techniques

Electrochemical deposition is a powerful, one-step technique for synthesizing nanostructured materials directly onto a conductive substrate. nanochemres.org This method involves the reduction of metal ions from an electrolyte solution onto a cathode surface by applying an electrical current or potential. By carefully controlling parameters such as current density, deposition time, and electrolyte composition, it is possible to grow a variety of silver nanostructures, including flower-like particles, nanosheets, and nanowires. nanochemres.orgrsc.org

For instance, flower-like nanostructured silver particles have been prepared using a polyvinyl alcohol (PVA) modified carbon cloth as the cathode in a silver nitrate solution. rsc.org The morphology of the deposited silver can be significantly influenced by the concentration of PVA, the current density, and the reaction time. rsc.org Another approach involves the use of a template-free electrochemical deposition in a very dilute silver nitrate electrolyte to create silver nanosheets. nanochemres.org The addition of complexing agents, such as ammonium (B1175870) sulfate, to the deposition solution can be necessary to achieve well-adhering nanostructured silver. nih.gov This method offers precise control over the nanostructure's morphology and is suitable for creating SERS-active substrates and materials for catalytic applications. nih.govresearchgate.net

Calcination Processes for Nanomaterial Formation

Calcination, a high-temperature thermal treatment process in the presence of air or a controlled atmosphere, is a significant method for synthesizing silver-based nanostructures from precursor compounds. Research has demonstrated that the calcination of specific silver-containing coordination polymers can yield a mixture of silver and this compound nanostructures. nanochemres.orgnanochemres.orgresearchgate.net

A key example involves the calcination of a two-dimensional silver(I) coordination polymer, [Ag(μ₅-T4S)]n (where T4S⁻ is toluene-4-sulfonate). nanochemres.orgnanochemres.org This precursor, when subjected to calcination in a furnace with a static air atmosphere, transforms into different structures depending on the temperature. nanochemres.orgnanochemres.orgresearchgate.net

At 450°C: The process results in a spongy nanostructure, indicating a partial or incomplete calcination. nanochemres.orgnanochemres.org

At 500°C: This temperature is identified as optimal for producing compacted mixtures of silver and this compound nanosheets. nanochemres.orgnanochemres.orgresearchgate.net

At 700°C: Increasing the temperature leads to the agglomeration of the nanosheets, resulting in the formation of larger microstructures instead of the desired nanoscale features. nanochemres.orgnanochemres.org

This temperature-dependent transformation highlights the critical role of calcination parameters in controlling the final morphology of the product. The process effectively uses the coordination polymer as a template to generate the mixed silver and this compound nanostructures. nanochemres.orgnanochemres.org While other thermal treatment methods have been used to create pure silver nanoparticles from precursors like silver nitrate, the calcination of specific organometallic precursors demonstrates a viable route to obtaining this compound in nanomaterial form. nih.gov Another study noted the use of calcination at 550°C for 6 hours to produce silver oxide nanoparticles from various precursors, including this compound, further underscoring the utility of this high-temperature technique in nanomaterial synthesis. nanomedicine-rj.com

Table 1: Effect of Calcination Temperature on [Ag(μ₅-T4S)]n Precursor

| Calcination Temperature | Resulting Product Morphology | Reference |

|---|---|---|

| 450°C | Spongy nanostructure (partial calcination) | nanochemres.orgnanochemres.org |

| 500°C | Compacted mixture of silver and this compound nanosheets | nanochemres.orgnanochemres.orgresearchgate.net |

| 700°C | Agglomerated microstructures of silver and this compound | nanochemres.orgnanochemres.org |

Control of Particle Morphology and Size Distribution

Controlling the particle size and shape (morphology) of this compound is crucial for its application in various advanced materials. Researchers have developed several techniques to precisely manage these characteristics during synthesis.

One effective method involves the precipitation of this compound from a reaction between a water-soluble silver salt and a water-soluble inorganic sulfate source in the presence of specific additives. It has been found that using small molar quantities of water-soluble organic sulfate or organic sulfonate compounds during this precipitation can produce dispersed this compound particles with an average size of less than 50 micrometers. google.com The effectiveness of these additives can depend on their molecular weight, with those having eight or fewer carbon atoms often being more efficient. google.com

Other key factors that influence particle morphology and size distribution include:

Surfactants and Dispersants: The use of different types and concentrations of surfactants, such as gelatin or poly(N-vinyl-2-pyrrolidone) (PVP), can prevent the agglomeration of particles and help control their final shape and size. nih.gov

Solution pH: The pH of the reaction medium has a significant impact on particle morphology. For instance, in the wet-chemical reduction of silver nitrate, raising the pH from 1.0 to 3.0 was shown to change the particle shape from polyhedral to spherical. nih.gov

Stirring Speed: The agitation of the reaction mixture affects the uniformity of the particles. Proper stirring is essential to avoid agglomeration and the formation of large particle clusters. nih.govchula.ac.th

Precursor Particle Size: The initial size of the reactants can influence the final product. In one study producing silver nanoparticles from this compound, using un-ground this compound paradoxically resulted in smaller silver particles compared to when the precursor was first ground down by ball milling. chula.ac.th

Reaction Temperature and Time: Temperature directly influences reaction kinetics. For silver nanoparticles produced from this compound, reduction at 150°C yielded particles of 60-70 nm, whereas at 180°C, the average size increased to 110-140 nm. chula.ac.th

Table 2: Factors Influencing Silver-Based Particle Morphology and Size

| Factor | Effect | Example | Reference |

|---|---|---|---|

| Additives | Controls particle size during precipitation. | Organic sulfonates yield Ag₂SO₄ particles <50 μm. | google.com |

| pH | Influences particle shape. | Increasing pH from 1 to 3 changes shape from polyhedral to spherical. | nih.gov |

| Surfactant | Prevents aggregation, controls morphology. | Gelatin or PVP can be used as dispersants. | nih.gov |

| Temperature | Affects final particle size. | Higher temperature (180°C vs 150°C) leads to larger particles. | chula.ac.th |

Green Synthesis Approaches

Green synthesis has emerged as an eco-friendly, cost-effective, and sustainable alternative to conventional chemical and physical methods for producing nanoparticles. mdpi.come3s-conferences.org These methods prioritize the use of non-toxic reagents, environmentally benign solvents, and lower energy consumption. tandfonline.combeilstein-journals.org this compound has been successfully used as a precursor in some of these green synthesis routes. nanomedicine-rj.commdpi.comresearchgate.net

The core of green synthesis lies in using biological entities or natural compounds as both reducing and capping/stabilizing agents. nih.govscirp.org

Plant Extracts: A prominent green method involves the use of aqueous plant extracts. Extracts from sources like Calendula officinalis (marigold) flowers and orange leaves have been used to synthesize silver-based nanoparticles from this compound. nanomedicine-rj.comresearchgate.net The phytochemicals present in these extracts, such as phenols, flavonoids, and proteins, act as natural reducing agents, converting silver ions (Ag⁺) into elemental silver (Ag⁰) nanoparticles. tandfonline.com A study using marigold flower extract with this compound salt produced spherical and homogeneous nanoparticles with sizes ranging from 18-24 nm. researchgate.net

Microorganisms: Bacteria, fungi, and algae are also harnessed for nanoparticle synthesis. These microorganisms can produce nanoparticles either intracellularly or extracellularly, and they serve as both reducing and stabilizing agents, eliminating the need for hazardous chemicals. tandfonline.com

Polysaccharides: Natural polymers, such as sulfated polysaccharides from marine red algae, have been employed to synthesize silver nanoparticles. The sulfate groups in the polysaccharide were found to be responsible for the reduction of silver ions. nih.gov

Green synthesis using this compound as a precursor is noted for its ability to fine-tune the properties of the resulting nanoparticles due to the salt's favorable solubility and reactivity. mdpi.com The process is typically straightforward: the silver salt solution is mixed with the plant extract or other biological medium, and the reaction often proceeds at room temperature or with gentle heating, signaled by a color change in the solution. nanomedicine-rj.commdpi.com This approach not only reduces the environmental impact but also produces biocompatible nanoparticles suitable for a range of applications. mdpi.com

Table 3: Examples of Green Synthesis Using Silver Precursors

| Biological Source | Silver Precursor | Key Finding | Reference |

|---|---|---|---|

| Calendula officinalis (Marigold) Flower Extract | This compound | Produced spherical, homogeneous nanoparticles (18-24 nm). | researchgate.net |

| Orange Leaf Extract | This compound & Silver nitrate | Successfully synthesized silver oxide nanoparticles with a spherical shape. | nanomedicine-rj.com |

| Diospyros malabarica Fruit Extract | Silver nitrate | Rapid, single-step synthesis of nanoparticles (avg. size 17.4 nm) at room temperature. | mdpi.com |

| Porphyra vietnamensis (Marine Algae) Polysaccharide | Silver nitrate | Synthesized nanoparticles (avg. size 13 nm) where sulfate moiety acted as the reducing agent. | nih.gov |

Structural Elucidation and Theoretical Investigations

Crystallographic Studies of Silver(I) Sulfate (B86663) Polymorphs

Silver(I) sulfate is known to exist in different polymorphic forms, with its crystal structure being highly dependent on temperature. A significant phase transition occurs from a low-temperature ordered phase to a high-temperature disordered phase. researchgate.netepfl.ch

At lower temperatures, silver(I) sulfate adopts an ordered orthorhombic crystal structure belonging to the space group Fddd. researchgate.netepfl.chtaylorandfrancis.com In this phase, the arrangement of silver ions and sulfate tetrahedra is well-defined. Research has also explored the low-temperature phases of related silver compounds, such as silver sulfide (B99878) (Ag₂S), which transitions from the cubic argentite to the monoclinic acanthite (B6354763) phase upon cooling below 450 K. mdpi.comnih.gov While not directly silver sulfate, these studies on other silver compounds contribute to the broader understanding of low-temperature structural behavior in silver-containing materials.

Upon heating to approximately 426°C (699 K), silver(I) sulfate undergoes a phase transition to a high-temperature disordered hexagonal phase with the space group P6₃/mmc. researchgate.netepfl.chtaylorandfrancis.com This transition is characterized by significant disorder in the crystal lattice. researchgate.netepfl.ch Specifically, one of the two crystallographically independent silver atoms exhibits high anisotropic vibration. researchgate.netepfl.ch This dynamic disorder is a key feature of the high-temperature phase. researchgate.netepfl.ch Similar order-disorder transitions driven by the weakening of hydrogen bonds have been observed in other silver-containing compounds like [Ag(NH₃)₂]₂SO₄. acs.org The high-temperature phase of Ag₂SO₄ is also associated with high ionic conductivity, which may be facilitated by the movement of silver ions along the c-axis through a "paddle-wheel" assisted mechanism. researchgate.netepfl.ch

A remarkable characteristic of the high-temperature phase of silver(I) sulfate is its colossal and anisotropic thermal expansion. researchgate.netepfl.ch The coefficient of thermal expansion has been measured to be 136(4)x10⁻⁶ K⁻¹. epfl.ch This significant expansion is not uniform in all crystallographic directions, a phenomenon known as anisotropy. researchgate.netepfl.ch The pronounced anisotropic vibration of one of the silver atoms is believed to be the primary driver of this unusual thermal behavior. researchgate.netepfl.ch Anisotropic thermal expansion has also been observed in other materials, such as gypsum-bonded cristobalite investment molds containing a silver alloy, where the expansion was found to be non-uniform. nih.gov

Quantum Chemical Modeling and Density Functional Theory (DFT)

Theoretical investigations using quantum chemical modeling and Density Functional Theory (DFT) have provided deeper insights into the electronic structure and potential properties of silver sulfates, particularly the hypothetical compound with the stoichiometry AgSO₄.

DFT calculations have been employed to explore the feasibility and nature of a compound with the nominal stoichiometry AgSO₄. uw.edu.plnih.govacs.org These theoretical studies have investigated various potential electromeric forms, including a genuine paramagnetic silver(II) sulfate (AgIISO₄), a diamagnetic silver(I) peroxodisulfate (AgI₂S₂O₈), and a mixed-valence silver(I)/silver(III) compound (AgIAgIII(SO₄)₂). uw.edu.plnih.govacs.org The research suggests that a genuine paramagnetic sulfate of divalent silver (AgII) is the most likely form. uw.edu.plnih.govacs.org In this predicted structure, the Ag(II) centers are not directly connected via Ag-O bridges, which has implications for its electronic properties. uw.edu.plnih.govacs.org These theoretical explorations are crucial as the synthesis and characterization of AgSO₄ remain a significant challenge. uw.edu.plnih.govacs.org DFT has also been used to study the interaction of silver nanoparticles with amino acids, providing insights into the electronic interactions at a molecular level. pharmacophorejournal.com

A key prediction from DFT studies on the hypothetical AgSO₄ is its low electronic dimensionality. uw.edu.plnih.govacs.org The predicted crystal structure consists of 3D ...Ag-O-S(O₂)-O... networks, but without direct connections between the paramagnetic Ag(II) centers. uw.edu.plnih.govacs.org This lack of direct bridging is expected to result in low electronic dimensionality. uw.edu.plnih.govacs.org This is a significant finding as electronic dimensionality is a crucial factor in determining a material's potential for high-temperature superconductivity. uw.edu.plnih.govacs.org The low dimensionality predicted for AgSO₄ suggests it would have a low potential for such properties. uw.edu.plnih.govacs.org Research on other silver compounds, such as AgSO₄, has also pointed towards one-dimensional antiferromagnetic ordering. researchgate.net

Analysis of Silver-Oxygen-Sulfate Networks

The crystal lattice of this compound is characterized by a complex three-dimensional network of silver ions (Ag⁺), and sulfate ions (SO₄²⁻). testbook.com In this network, each silver ion is coordinated to oxygen atoms belonging to neighboring sulfate ions, while the sulfate ion, a tetrahedral arrangement of a central sulfur atom bonded to four oxygen atoms, is held in the lattice by ionic bonds with the silver ions. testbook.com The bonding within the sulfate ion itself is covalent and highly stable. testbook.com

The interaction between silver and sulfur is a crucial aspect of its chemistry. Silver(I) exhibits a strong affinity for sulfur(II-), leading to the formation of linear di-coordinate –S-Ag-S– arrangements in various inorganic and organic compounds. oup.com In the solid state, these can form extended chains and networks. oup.com While this compound itself involves sulfate (SO₄²⁻) rather than sulfide (S²⁻), the underlying principles of silver's interaction with sulfur-containing species are relevant to understanding its structural chemistry.

Recent research has also explored the nature of oxygen species on silver surfaces, identifying different forms of chemisorbed atomic and molecular oxygen. nih.govacs.org These studies, often conducted in the context of catalysis, provide insights into the fundamental interactions between silver and oxygen, which are integral to the silver-oxygen-sulfate network.

Advanced Spectroscopic Characterization Techniques

A variety of sophisticated spectroscopic methods are employed to probe the structural and vibrational properties of this compound.

Raman Spectroscopy: This technique has proven to be a valuable tool for characterizing this compound. The Raman spectrum of Ag₂SO₄ exhibits distinct peaks that correspond to the vibrational modes of the sulfate ion. morana-rtd.com Key Raman shifts for this compound have been identified at approximately 432, 460, 623, 970, and 1079 cm⁻¹. morana-rtd.comresearchgate.net The most intense and sharp band appears around 970 cm⁻¹, which is characteristic of the symmetric stretching vibration of the S-O bond in the sulfate group. morana-rtd.comresearchgate.net Raman spectroscopy can also be used to identify this compound as a corrosion product on silver surfaces. researchgate.net

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique for analyzing this compound. rsc.orgchemicalbook.com The IR spectrum provides information about the vibrational modes of the molecule. The presence of characteristic absorption bands in the IR spectrum can confirm the identity of this compound and provide insights into its bonding environment. rsc.orgchemicalbook.com For instance, the FTIR spectrum of silver oxide nanoparticles shows a characteristic band for the lattice vibration of silver oxide around 550 cm⁻¹, which would be absent in the spectrum of pure this compound. asianpubs.org

X-ray Diffraction (XRD): XRD is a fundamental technique for determining the crystal structure of solid materials. google.comspiedigitallibrary.org Powder X-ray diffraction has been used to confirm the single-phase nature of synthesized this compound. google.com High-temperature XRD studies have revealed that this compound undergoes a phase transition from an orthorhombic to a hexagonal structure at elevated temperatures. cambridge.orgibm.com

Below is an interactive table summarizing the characteristic spectroscopic data for this compound:

| Technique | Characteristic Peaks/Features | Reference |

| Raman Spectroscopy | ~432, 460, 623, 970 (strong), 1079 cm⁻¹ | morana-rtd.comresearchgate.net |

| Infrared Spectroscopy | Confirms presence of sulfate group | rsc.orgchemicalbook.com |

| X-ray Diffraction | Confirms crystal structure and phase transitions | google.comcambridge.orgibm.com |

Thermal Stability and Decomposition Pathways

The behavior of this compound upon heating is a critical aspect of its characterization, revealing its stability limits and the nature of its decomposition products.

Silver(I) sulfate is a relatively stable compound at room temperature but decomposes at high temperatures. atamanchemicals.com The melting point of this compound is reported to be between 652 °C and 660 °C, and it decomposes at approximately 1,085 °C. wikipedia.org

Thermogravimetric analysis (TGA) is a key technique used to study the thermal decomposition of materials. slideshare.netscribd.com TGA measures the change in mass of a sample as it is heated at a constant rate. For this compound, TGA can be used to determine the temperatures at which decomposition events occur and the mass loss associated with each step.

The decomposition of this compound is a complex process. When heated, it can decompose to form silver metal, sulfur dioxide, and oxygen. However, studies on related silver compounds provide further insight. For example, the thermal degradation of di(pyrazine)silver(II) peroxydisulfate (B1198043) ultimately yields Ag₂SO₄ and metallic silver upon heating to 400-450 °C. nih.gov

A distinct compound, silver(II) sulfate (AgSO₄), decomposes exothermically at a much lower temperature of 120 °C, evolving oxygen and forming silver(I) pyrosulfate (Ag₂S₂O₇). wikipedia.org This silver(I) disulfate, in turn, decomposes endothermally in a two-step process between 443 K and 643 K, eventually forming silver(I) sulfate (Ag₂SO₄) and releasing sulfur trioxide (SO₃). uw.edu.pl

The thermal stability of this compound can be influenced by its morphology and the presence of other substances. For instance, thermal discoloration analysis of dried this compound product showed that it remained white up to 450 °C. google.com High-temperature X-ray diffraction studies have shown that the transition from the low-temperature orthorhombic phase to the high-temperature hexagonal phase occurs over a temperature range of about 415 °C to 425 °C and is accompanied by the formation of metallic silver. cambridge.org

The following table summarizes the key thermal properties of silver(I) sulfate:

| Property | Value | Reference |

| Melting Point | 652.2–660 °C | wikipedia.org |

| Decomposition Temperature | 1,085 °C | wikipedia.org |

| Phase Transition (Orthorhombic to Hexagonal) | ~415-425 °C | cambridge.org |

Electrochemical Behavior and Applications in Electrochemistry

Anodic Polarization Studies of Silver in Sulfate (B86663) Solutions

Anodic polarization studies are crucial for understanding the corrosion and passivation behavior of metals. When a silver electrode is subjected to anodic polarization in a sulfate solution, a series of complex electrochemical reactions occur on its surface, leading to the formation of films and influencing the metal's dissolution.

During the anodic polarization of a silver electrode in aqueous solutions containing sulfate ions, such as sulfuric acid or sodium sulfate, the silver surface undergoes oxidation. orientjchem.orgorientjchem.org This process leads to the formation of a passivating film composed of silver oxides (Ag₂O and AgO) and silver sulfate (Ag₂SO₄). orientjchem.orgorientjchem.orgresearchgate.net The formation of these layers is a multi-stage process. Initially, silver is oxidized to silver(I) ions, which then react with sulfate ions in the electrolyte to form a this compound layer. orientjchem.orgresearchgate.net This passivation is characteristic of silver's behavior in neutral and weakly acidic sulfate media. orientjchem.org

At sufficiently positive potentials, further oxidation can occur, leading to the formation of silver oxides. orientjchem.orgresearchgate.net Studies using cyclic voltammetry show distinct peaks corresponding to the formation of these different species on the electrode surface. orientjchem.orgresearchgate.net For instance, in a sodium sulfate solution, the initial anodic peak is associated with the formation of a this compound film, which can lead to passivation of the electrode. orientjchem.org In sulfuric acid solutions, the surface of the silver can be visually observed to be covered with an oxide film of Ag₂O. orientjchem.org The formation of these films is a key factor in the electrochemical behavior of silver, as they can protect the underlying metal from further dissolution. However, these passivating films are noted to have a significant number of macrodefects, or porosity. orientjchem.orgresearchgate.net

The reactions involved in the formation of these films can be summarized as:

2Ag + SO₄²⁻ ⇌ Ag₂SO₄ + 2e⁻

2Ag + 2OH⁻ ⇌ Ag₂O + H₂O + 2e⁻

Ag₂O + 2OH⁻ ⇌ 2AgO + H₂O + 2e⁻

When the direction of the potential sweep is reversed in cyclic voltammetry experiments (i.e., moving in the cathodic direction), the films formed during the anodic phase can be reduced or regenerated. orientjchem.orgresearchgate.net In the cathodic area, the oxygen compounds (silver oxides) and this compound are regenerated back to metallic silver. orientjchem.orgresearchgate.net This process is observed as distinct cathodic peaks in the voltammograms. orientjchem.org

The reduction waves correspond to the regeneration of silver-oxygen compounds and the reduction of the formed this compound back to metallic silver. orientjchem.org In some cases, a third cathodic peak is observed, which is attributed to the regeneration of this compound or silver nitrate (B79036), indicating a supersaturation of the solution near the electrode with respect to these salts. researchgate.net These regeneration processes are fundamental to the cycling behavior of silver electrodes in sulfate solutions and are particularly relevant in applications involving alternating currents, where the removal of the oxide film during the cathodic half-cycle can facilitate continuous dissolution of the metal. researchgate.net

The electrochemical behavior of silver in sulfate solutions is significantly influenced by several key parameters, including the concentration of the sulfate solution, the operating temperature, and the rate at which the potential is swept.

Concentration: The concentration of the sulfate solution has a direct impact on the anodic dissolution of silver. orientjchem.org In studies using sodium sulfate, increasing the concentration initially leads to an increase in the peak oxidation current, followed by a decrease at higher concentrations. orientjchem.orgresearchgate.net This suggests a change in the electrode process mechanism at elevated sulfate ion concentrations. researchgate.net The reaction order for silver oxidation in sodium sulfate has been determined to be 0.27. orientjchem.orgresearchgate.net Similarly, in sulfuric acid solutions, as the concentration increases from 0.5 M to 2.0 M, the maximum oxidation current first increases and then decreases. orientjchem.org

Temperature: Temperature is another critical factor. Investigations have shown that with increasing temperature, the rate of anodic dissolution of silver in sulfuric acid also increases. orientjchem.org This indicates that the oxidation process is diffusion-controlled. orientjchem.org

Table 1: Influence of Solution Parameters on Anodic Polarization of Silver

| Parameter | Influence on Anodic Behavior | Research Findings |

|---|---|---|

| Sulfate Concentration | Affects the rate of silver oxidation. The peak oxidation current changes non-monotonically with increasing concentration. orientjchem.orgorientjchem.org | In Na₂SO₄, the reaction order is 0.27. orientjchem.orgresearchgate.net In H₂SO₄ (0.5M to 2.0M), the oxidation current first increases, then decreases. orientjchem.org |

| Temperature | Higher temperatures increase the rate of anodic dissolution. orientjchem.org | The process is suggested to be in the diffusion regime. orientjchem.org |

| Potential Sweep Rate | Increasing the sweep rate increases the peak oxidation current. orientjchem.orgorientjchem.org | This indicates the process is diffusion-controlled. orientjchem.org At lower sweep rates, more defined redox peaks are visible. d-nb.info |

Silver/Silver Sulfate Reference Electrodes

The silver/silver sulfate (Ag/Ag₂SO₄) electrode is an important type of reference electrode, particularly in electrochemical systems where the presence of chloride ions must be avoided. psu.eduresearchgate.netedaq.com It serves as a mercury-free and chloride-free alternative to more common reference electrodes like the silver/silver chloride (Ag/AgCl) or calomel (B162337) electrodes. edaq.comkoslow.com

A silver/silver sulfate reference electrode is typically prepared by the galvanostatic oxidation of a silver wire in a sulfate solution, which forms a coating of this compound on the silver surface. psu.eduresearchgate.netrsc.org The quality, stability, and lifetime of the resulting electrode are highly dependent on the preparation conditions. psu.edu These conditions include the cleanliness of the silver wire, degassing of the solution, the current density applied, and the total charge passed during the oxidation process. psu.edubasinc.com

Table 2: Optimal Preparation Conditions for Ag/Ag₂SO₄ Reference Electrode

| Parameter | Recommended Value | Outcome |

|---|---|---|

| Current Density | 1 x 10⁻⁵ A cm⁻² | High potential stability psu.edu |

| Overall Charge | 1 C | High potential stability psu.edu |

| Storage | Saturated sulfate solution | Maintains electrode stability over time psu.edu |

The potential of the Ag/Ag₂SO₄ electrode is, in theory, dependent on the activity (and thus concentration) of sulfate ions in the electrolyte, as it is an electrode of the second kind. However, its response can be complex. Studies have shown that the electrode potential does respond to changes in sulfate concentration, particularly at higher concentrations (>0.1 mol dm⁻³). psu.edu The open-circuit potential of the Ag/Ag₂SO₄ electrode increases as the concentration of sulfate anions in a sodium sulfate solution decreases. ias.ac.in

A significant challenge for the practical use of this electrode is its sensitivity to chloride ion impurities, which are ubiquitous. psu.edu The presence of even small amounts of chloride ions can interfere with the this compound surface, altering the electrode's potential response and causing it to behave more like a silver/silver chloride electrode. psu.edu The solubility of this compound itself can also be a factor in dilute sulfate solutions. psu.edu Despite these challenges, the Ag/Ag₂SO₄ reference electrode remains a valuable tool for electrochemical measurements in chloride-free environments, such as in studies of lead-acid batteries and certain types of supercapacitors. researchgate.netias.ac.inresearchgate.net

Application in Chloride-Free and High-Temperature Aqueous Media

In many electrochemical applications, the silver/silver chloride (Ag/AgCl) electrode is a common reference electrode. psu.edu However, its use is problematic in systems where chloride ions could interfere with the electrochemical process or are intentionally excluded. psu.edubiologic.net In such chloride-free environments, the silver/silver sulfate (Ag/Ag₂SO₄) reference electrode serves as a practical and stable alternative. psu.eduresearchgate.net Sulfate is a common anion in aqueous solutions, making a sulfate-based electrode highly useful for direct potentiometric detection and as a reference in sulfate-based electrolytes. psu.edu

The Ag/Ag₂SO₄ electrode is classified as an electrode of the second kind, where the potential is sensitive to the concentration of sulfate ions. psu.edu Research has demonstrated that these electrodes can be prepared by the galvanostatic oxidation of a silver wire in a sulfate solution. psu.eduresearchgate.net The stability of the electrode's potential is a critical factor for its reliability and is influenced by the parameters used during its preparation, such as current density and the total charge applied during oxidation. psu.eduresearchgate.net Studies have shown that with optimized preparation, the potential drift can be less than 1 mV over a 60-minute period. psu.edu

The Ag/Ag₂SO₄ electrode has also been explored for use in high-temperature aqueous systems. psu.eduacs.org Early reports documented its application in conjunction with a mercury/mercurous sulfate electrode for high-temperature measurements. psu.eduacs.org Its behavior has been studied in various electrolyte media at elevated temperatures, which is relevant for hydrometallurgical processes and corrosion studies in power plants. scholaris.caampp.org

Despite its utility, the Ag/Ag₂SO₄ electrode has limitations. The solubility of this compound can be a concern in dilute sulfate solutions unless a significant concentration of silver(I) cations is present. psu.edu Furthermore, the electrode's potential is sensitive to ubiquitous chloride impurities, which can interfere with the this compound surface and alter its response. psu.edu

Below is a data table summarizing research findings on the stability of the Ag/Ag₂SO₄ electrode based on its preparation conditions.

Table 1: Dependence of Ag/Ag₂SO₄ Electrode Potential Stability on Preparation Parameters in 0.1 mol dm⁻³ Sodium Sulfate Solution.

| Current Density (mA cm⁻²) | Total Charge (mC cm⁻²) | Potential Stability (Absolute change in mV over 60 min) |

|---|---|---|

| 0.1 | 10 | > 10 |

| 0.1 | 50 | < 2 |

| 0.5 | 50 | < 1 |

| 0.5 | 100 | < 1 |

| 1.0 | 100 | ~ 3 |

This table illustrates how the stability of the Ag/Ag₂SO₄ reference electrode potential is optimized under specific galvanostatic oxidation conditions. Data derived from studies on electrode preparation and performance. researchgate.net

Electroplating Processes Involving this compound

This compound is utilized in electroplating as a source of silver ions for depositing a layer of silver or silver alloy onto a conductive surface. nanorh.comtestbook.com This process enhances appearance, provides corrosion resistance, and improves electrical conductivity. nanorh.com While traditional silver plating has heavily relied on toxic cyanide-based solutions, environmental and safety concerns have driven the search for cyanide-free alternatives, including baths formulated with this compound. nmfrc.orgresearchgate.net

This compound is a component in some non-cyanide electroplating baths, particularly for depositing silver alloys. google.comgoogle.com For instance, it is used in baths for electroplating silver-tin alloys, which are valuable in the electronics industry as a replacement for more expensive gold finishes on connectors and for creating solder bumps. google.comgoogle.com These alloys offer good hardness and wear resistance compared to pure silver. google.com

The composition of these plating baths is complex and typically includes the silver salt, a salt of the alloying metal (e.g., tin sulfate), acids to maintain pH, and various organic additives that act as complexing agents, grain refiners, and brighteners. google.comgoogle.com The concentration of this compound in the bath is a critical parameter that influences the composition and properties of the final deposited alloy. google.com For example, in silver-tin alloy plating, the ratio of silver ions to tin ions is adjusted to achieve the desired alloy composition, whether it is a silver-rich or tin-rich deposit. google.com The process involves passing an electric current through the bath, causing the metal ions to be reduced and deposited onto the cathode (the object being plated). unizin.org

The table below outlines a general composition for a silver-tin alloy electroplating bath using this compound.

Table 2: General Composition of a Silver-Tin Alloy Electroplating Bath Using this compound.

| Component | Typical Concentration Range (g/L) | Purpose |

|---|---|---|

| This compound (Ag₂SO₄) | 0.1 - 100 | Source of silver ions |

| Tin Sulfate (SnSO₄) | 1 - 100 | Source of tin ions |

| Acid (e.g., Methane Sulfonic Acid) | Varies | Provides conductivity and maintains pH |

| Complexing Agents (e.g., Thioureas) | Varies | Controls metal ion availability and deposit morphology |

| Wetting Agent (Optional) | Varies | Reduces surface tension |

| Antioxidant (Optional) | Varies | Prevents oxidation of bath components |

This table shows a representative formulation for a silver-tin alloy electroplating bath. The exact concentrations and additives are tailored to achieve specific deposit characteristics. google.comgoogle.com

Catalysis and Reaction Mechanisms

Role as a Catalyst in Organic Synthesis

Silver sulfate (B86663) demonstrates notable efficacy as a catalyst in several key organic reactions, facilitating transformations such as oxidations and halogenations.

The oxidation of alcohols to carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation in organic chemistry. researchgate.net Primary alcohols are converted to aldehydes, while secondary alcohols yield ketones. researchgate.netncert.nic.in Silver-based catalysts, including silver sulfate, are recognized for their role in these oxidation processes. google.comorganic-chemistry.org Specifically, acetaldehyde (B116499) has been produced through the oxidation of ethanol (B145695) in the presence of a silver catalyst. google.com The general principle involves the removal of hydrogen atoms from the alcohol, leading to the formation of a carbon-oxygen double bond. ncert.nic.ingoogle.com While various oxidizing agents can be used, catalytic methods are often preferred for their selectivity. ncert.nic.inorganic-chemistry.org

A recently discovered divalent this compound has been highlighted as a potent reactant and initiator for chemical reactions that are otherwise challenging. uw.edu.pl This form of this compound is so reactive that a minimal amount can initiate reactions between organic molecules. uw.edu.pl

Table 1: Examples of Silver-Catalyzed Oxidation of Alcohols

| Reactant | Catalyst System | Product | Application/Note |

|---|---|---|---|

| Ethanol | Silver catalyst | Acetaldehyde | Industrial production of acetaldehyde. google.com |

| Primary Alcohols | Silver NHC complex | Aldehydes or Carboxylic Acids | Mild and selective oxidation. researchgate.net |

| Secondary Alcohols | V₂O₅ (example of selective oxidation) | Ketones | Can be chemoselectively converted in the presence of primary alcohols. organic-chemistry.org |

| Aromatic and Aliphatic Aldehydes | AgF-DavePhos / AgF-BrettPhos / AgF-SPhos | Alcohols | Transfer hydrogenation using formate (B1220265) as a hydrogen source. researchgate.net |

Direct iodination of aromatic compounds with molecular iodine can be challenging due to the low reactivity of iodine in electrophilic aromatic substitution. mdma.ch Silver salts, including this compound, are used in conjunction with iodine to activate it, forming an electrophilic iodine species and insoluble silver iodide. nih.gov This method provides a mild and effective route for the iodination of various aromatic compounds. mdma.chresearchgate.net

The combination of iodine and this compound at room temperature has been successfully used for the iodination of alkyl- and alkoxybenzenes, yielding iodinated aryl compounds in good yields. mdma.chtandfonline.com This reagent offers advantages over other silver salt/iodine mixtures, such as a shorter reaction time and the absence of nitro by-products when dealing with alkoxybenzenes. mdma.ch For instance, the reaction of p-xylene (B151628) with iodine and this compound in dichloromethane (B109758) resulted in a 96% yield of iodo-p-xylene. mdma.ch

Research has also explored the use of Ag₂SO₄/I₂ for the regioselective iodination of chlorinated aromatic compounds, which are valuable intermediates in organic synthesis. nih.gov For example, the iodination of phenols, anisoles, and anilines with a 3,5-dichloro substitution pattern using this reagent preferentially yields specific iodinated products. nih.govresearchgate.net

Table 2: Iodination of Aromatic Compounds using Iodine and this compound

| Aromatic Compound | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| p-Xylene | I₂ / Ag₂SO₄ in CH₂Cl₂ | Iodo-p-xylene | 96% | mdma.ch |

| Mesitylene | I₂ / Ag₂SO₄ | Iodo-, diiodo-, or triiodomesitylene | Good | mdma.ch |

| Anisole | I₂ / Ag₂SO₄ | Iodoanisole | Good | mdma.ch |

| 3,5-dichlorophenol | Ag₂SO₄ / I₂ | Ortho-iodinated product | - | nih.gov |

This compound acts as a catalyst in the sulfonation of polystyrene to produce polystyrene sulfonic acid (PSSA). cenmed.comsigmaaldrich.com This process converts expanded polystyrene (EPS) foam waste into a useful heterogeneous acid catalyst. researchgate.net The synthesis involves a sulfonation reaction where this compound facilitates the introduction of sulfonic acid groups onto the polystyrene backbone. researchgate.netdoaj.orgscispace.com

Research has shown that the amount of this compound catalyst influences the degree of sulfonation. researchgate.netdntb.gov.ua In one study, the use of 0.5% and 1% Ag₂SO₄ catalyst led to a significant increase in the degree of sulfonation, with a more constant increase observed when using 1.5-2.5% catalyst. researchgate.net The highest degree of sulfonation (78.63%) was achieved with a 2% Ag₂SO₄ catalyst and a reaction time of 25 minutes. researchgate.net The resulting PSSA can be used as a catalyst in other reactions, such as the synthesis of triacetin. researchgate.net

Table 3: Effect of Ag₂SO₄ Catalyst Concentration on PSSA Synthesis

| Ag₂SO₄ Catalyst (%) | Reaction Time (min) | Degree of Sulfonation (%) |

|---|---|---|

| 0.5 | 25 | 66.67 |

| 1.0 | 25 | - |

| 1.5 | 25 | - |

| 2.0 | 25 | 78.63 (highest) / 67.6 (in another study) |

| 2.5 | 25 | - |

Data compiled from multiple sources. researchgate.netdntb.gov.ua

Catalytic Activity in Environmental Remediation

This compound also plays a crucial role as a catalyst in environmental applications, particularly in the analysis of water quality and the oxidation of pollutants.

Chemical Oxygen Demand (COD) is a critical measure of water pollution, quantifying the amount of oxidizable substances in a water sample. itwreagents.comboquinstrument.com The standard method for COD determination involves the use of a strong oxidizing agent, typically potassium dichromate, in a sulfuric acid solution. itwreagents.comboquinstrument.com this compound is added as a catalyst to ensure the complete oxidation of a wide range of organic compounds, including straight-chain organic compounds. itwreagents.comscharlab.comalsenvironmental.co.uktaylorandfrancis.com

The reaction is typically carried out at 150°C for two hours under reflux. itwreagents.comalsenvironmental.co.uk this compound's catalytic action is essential for the method's accuracy and is specified in various international standards, such as ISO 6060 and ISO 15705:2002. scharlab.comlumexinstruments.es While other silver salts like silver nitrate (B79036) have been considered, studies suggest that using silver nitrate can lead to different COD values, making this compound the preferred catalyst. researchgate.net

Silver-based catalysts are considered promising for the oxidation of soot, a major component of diesel particulate matter, due to their high catalytic activity and lower cost compared to platinum catalysts. researchgate.netacs.org An Al₂O₃-supported Ag₂SO₄ catalyst has been shown to exhibit high soot oxidation activity, even under loose contact conditions. researchgate.net

Research indicates that at temperatures above 400°C, a portion of the this compound on the alumina (B75360) support melts, improving contact with the soot particles and enhancing oxidation. researchgate.net The mechanism involves the utilization of oxygen chemically bound within the Ag₂SO₄ for the oxidation of soot. researchgate.net This catalyst also demonstrates a high resistance to sulfur poisoning. researchgate.netsemanticscholar.org In contrast, while metallic silver catalysts are effective, their activity can be inhibited by the formation of silver nitrate in the presence of NOx. acs.org Silver-modified manganese-mullite (SmMn₂O₅) catalysts have also shown significantly promoted soot oxidation activity. mdpi.com

Resistance to Sulfur Poisoning in Catalytic Systems

Sulfur compounds are notorious for poisoning metallic catalysts, a process that significantly diminishes their activity and lifespan. researchgate.netmdpi.compsu.edu This deactivation, a major challenge in industrial applications, typically occurs through the strong chemisorption of sulfur species onto the active metal sites, blocking them from reactant molecules. mdpi.compsu.edusamaterials.com The sulfur can react with the active components to form inactive compounds or physically block catalyst pores. mdpi.comsamaterials.com

However, catalysts based on this compound have demonstrated notable resistance to this deactivation mechanism. researchgate.net A study investigating soot oxidation found that an Al₂O₃-supported Ag₂SO₄ catalyst not only showed high activity but was also minimally affected by sulfur poisoning, maintaining its performance even after treatment with sulfur compounds. researchgate.net This resilience is attributed to the nature of the active species. In many metallic catalysts, sulfur species react with the metal active sites, leading to permanent deactivation. researchgate.netresearchgate.net For instance, in Ag/Al₂O₃ catalysts used for hydrocarbon-selective catalytic reduction (HC-SCR), SO₂ can react with dispersed silver cations to form stable sulfate species, inhibiting the desired reaction. acs.org

The mechanism for the superior sulfur resistance of the Ag₂SO₄/Al₂O₃ catalyst lies in its unique reaction pathway for oxidation. Isotope analysis has revealed that the oxygen chemically bound within the this compound itself is utilized for soot oxidation. researchgate.net This suggests that the catalytic cycle does not depend solely on surface-adsorbed oxygen, which is a common vulnerability point for sulfur poisoning in other systems. A portion of the Ag₂SO₄ on the alumina support melts at temperatures above 400 °C, enhancing contact with the soot and facilitating the oxidation process via its own lattice oxygen. researchgate.net This inherent oxygen source allows the catalyst to bypass the deactivating effects of sulfur compounds that would typically compete for and block active sites on a metallic silver surface. While deactivation from SO₂ exposure can occur on standard Ag/Al₂O₃ catalysts, the effect on Ag₂SO₄/Al₂O₃ catalysts is less severe and often reversible after the SO₂ is removed from the feed. acs.org

Lewis Acidic Nature in Heterogeneous Catalysis

This compound can function as a potent Lewis acid in heterogeneous catalysis, a property derived from the electron-accepting nature of the silver ion (Ag⁺). acs.orgresearchgate.netresearchgate.net Metal ions with a filled d¹⁰ electronic configuration, such as Ag⁺, are recognized as strong Lewis acids capable of activating substrates in various organic transformations. researchgate.net This characteristic has been harnessed in the development of novel catalytic systems.

A prime example is a nonanuclear this compound hybrid framework, which exhibits highly active Lewis acidic behavior. acs.orgresearchgate.netfigshare.com This inorganic-organic hybrid solid has been successfully employed as a recyclable, heterogeneous catalyst for several chemical reactions, demonstrating quantitative transformation of substrates. acs.orgfigshare.comfigshare.com The Lewis acidic sites on the this compound-based material are crucial for activating carbonyl groups, facilitating nucleophilic attack. The cooperation between these Lewis acid sites and the support material can enhance catalytic efficiency. nih.gov

The catalytic performance of such this compound-based materials has been demonstrated in several key organic reactions. acs.orgresearchgate.net

The addition of trimethylsilyl (B98337) cyanide (TMSCN) to carbonyl compounds, known as the cyanosilylation reaction, is a fundamental method for forming cyanohydrins, which are valuable synthetic intermediates. acs.orgkuleuven.be this compound-based catalysts have proven to be effective in promoting this reaction. acs.orgresearchgate.net

A this compound hybrid framework solid has been shown to be a highly active Lewis acid catalyst for the cyanosilylation of various aldehydes and ketones. acs.orgfigshare.comfigshare.com The Lewis acidic silver centers are thought to activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the cyanide group from TMSCN. This catalytic system offers the advantages of being heterogeneous, allowing for easy separation and recycling, and achieving high product yields. acs.orgresearchgate.net While various Lewis acids and bases can catalyze this reaction, the this compound framework represents an efficient and reusable option. acs.orgpnas.org

Table 1: Lewis Acid Catalyzed Reactions using a this compound Hybrid Framework

| Reaction Type | Substrate Class | Key Feature | Reference |

|---|---|---|---|

| Cyanosilylation | Aldehydes & Ketones | Quantitative transformation, catalyst recyclability. | acs.orgfigshare.com |

| Ketalization | Aldehydes & Ketones | Size-selective heterogeneous catalysis. | researchgate.net |

| Esterification | Carboxylic Acids & Alcohols | Highly active for quantitative transformation. | acs.orgresearchgate.net |

Ketalization (the reaction of a ketone with an alcohol to form a ketal) and esterification (the reaction of a carboxylic acid with an alcohol to form an ester) are acid-catalyzed reactions of significant industrial importance. researchgate.netmdpi.comsilicycle.com Both reactions can be catalyzed by Lewis and Brønsted acids. mdpi.com

The Lewis acidic nature of this compound has been effectively utilized to catalyze these transformations. acs.orgresearchgate.net The same nonanuclear this compound hybrid cluster active in cyanosilylation also serves as a high-performance, reusable heterogeneous catalyst for ketalization and esterification reactions. acs.orgresearchgate.netfigshare.com In these reactions, the silver ion activates the carbonyl carbon of the ketone or carboxylic acid, facilitating the nucleophilic addition of the alcohol. Research has highlighted the size-selective catalytic nature of such framework compounds in ketalization reactions, a feature attributed to the specific structure of the catalyst. researchgate.net The efficiency and recyclability of this this compound-based catalyst make it a promising candidate for green chemical processes. acs.orgresearchgate.net

Precursor in Catalytic Systems

Beyond its direct use as a catalyst, this compound is a valuable precursor for the synthesis of various silver-based nanomaterials that possess important catalytic properties. sigmaaldrich.comcenmed.commdpi.comlabsolutionsgujarat.in The choice of the silver precursor salt can significantly influence the physicochemical characteristics, such as size, shape, and morphology, of the resulting nanoparticles, which in turn dictates their catalytic activity and other applications. mdpi.comnanomedicine-rj.com

This compound is employed as a precursor in the synthesis of silver nanowire (AgNW) arrays. sigmaaldrich.comcenmed.comlabsolutionsgujarat.insigmaaldrich.com These one-dimensional nanostructures are of great interest for applications in transparent conductive films and catalysis. The synthesis often involves the reduction of a silver salt in the presence of a capping agent and a solvent. While silver nitrate is a commonly used precursor in many AgNW synthesis protocols, this compound provides an alternative source of silver ions. sigmaaldrich.comrsc.org The properties of the precursor, including its solubility and the nature of the counter-ion (sulfate), can affect the nucleation and growth kinetics, thereby influencing the final dimensions and quality of the nanowires. mdpi.com

This compound serves as a precursor for the formation of silver nanoparticles (AgNPs) and silver oxide nanoparticles (Ag₂O-NPs). mdpi.comnanomedicine-rj.comresearchgate.net In these syntheses, Ag₂SO₄ is reduced to metallic silver or converted to silver oxide. Studies comparing this compound with silver nitrate as precursors in green synthesis methods have shown that the choice of precursor has a tangible effect on the resulting nanoparticles. nanomedicine-rj.comnanomedicine-rj.com

For instance, in a synthesis of Ag₂O-NPs using orange leaf extract, the use of this compound as the precursor resulted in nanoparticles with an average size of approximately 109 nm, whereas using silver nitrate produced smaller nanoparticles with an average size of around 77.75 nm. nanomedicine-rj.com Both precursors yielded spherical nanoparticles. nanomedicine-rj.com In another study using Bacillus pumilus for synthesis, both silver nitrate and this compound were used as precursors to successfully form silver nanoparticles ranging in size from 5 to 93 nm, demonstrating the versatility of this compound in biological synthesis methods. researchgate.net The specific characteristics imparted by the sulfate precursor can be leveraged to fine-tune the properties of the nanoparticles for specific catalytic or biomedical applications. mdpi.com

Table 2: Comparison of Silver Precursors in Nanoparticle Synthesis

| Precursor | Synthesis Method | Resulting Nanoparticle | Average Particle Size | Reference |

|---|---|---|---|---|

| This compound (Ag₂SO₄) | Green synthesis with orange leaf extract | Ag₂O-NPs (spherical) | ~109 nm | nanomedicine-rj.com |

| Silver Nitrate (AgNO₃) | Green synthesis with orange leaf extract | Ag₂O-NPs (spherical) | ~77.75 nm | nanomedicine-rj.com |

| This compound (Ag₂SO₄) | Bacterial synthesis with Bacillus pumilus | AgNPs | 5 - 93 nm | researchgate.net |

| Silver Nitrate (AgNO₃) | Bacterial synthesis with Bacillus pumilus | AgNPs | 5 - 93 nm | researchgate.net |

Antimicrobial Mechanisms and Biomedical Research

Broad-Spectrum Antimicrobial Efficacy

The antimicrobial power of silver has been acknowledged for centuries, and modern research confirms its efficacy across a broad spectrum of pathogens. wounds-uk.comnih.gov Silver compounds, including silver sulfate (B86663), are effective against bacteria, fungi, and certain viruses. google.comdovepress.commdpi.com This wide-ranging activity makes silver-based compounds valuable in various medical and industrial applications, from wound dressings to antimicrobial coatings on medical devices. samaterials.comgoogle.commdpi.com

Silver sulfate demonstrates potent antibacterial effects against a wide array of bacteria, encompassing both Gram-positive and Gram-negative strains. researchgate.netasm.org The active component is the silver ion (Ag⁺), which becomes bioavailable when the salt dissolves in an aqueous medium like wound exudate. wounds-uk.com The antibacterial action of silver ions is multifaceted; they can adsorb to the surface proteins of bacterial membranes, leading to their inactivation, and interfere with DNA synthesis, ultimately causing cell death. researchgate.netasm.org

Research has shown that silver ions can cause significant morphological changes in bacteria such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net Upon treatment, the cytoplasm membrane detaches from the cell wall, leading to the release of cellular contents and eventual degradation of the cell. nih.gov Studies comparing various silver-containing dressings have noted differences in efficacy, which can be related to the rate and amount of silver released. researchgate.netchalmers.se For instance, a study on titanium dioxide/silver sulfate powders found that the combination of titanium dioxide's photocatalytic properties and the presence of silver ions worked synergistically to kill bacteria. researchgate.net The minimum inhibitory concentrations (MICs) remained low and constant with increasing silver content, indicating potent activity. researchgate.net

Table 1: Summary of Antibacterial Activity of Silver Compounds

This table summarizes research findings on the antibacterial efficacy of various silver compounds against specific pathogens.

| Silver Compound/Form | Target Bacteria | Observed Effect | Reference |

| Titanium dioxide/silver sulfate | Escherichia coli, Staphylococcus aureus | Synergistic bactericidal effect. | researchgate.net |

| Silver Ions (Ag⁺) | Escherichia coli, Staphylococcus aureus | Inhibition of cell division, damage to cell envelope and contents. | nih.gov |

| Silver-Zeolite (SZ) | Oral bacteria (anaerobic) | Inhibited growth of all tested bacteria. | researchgate.net |

| Silver Sulfadiazine (SSD) | Methicillin-resistant S. aureus (MRSA) | Effective in killing both sulfonamide-sensitive and resistant strains. | wounds-uk.com |

| Silver-doped phosphate (B84403) glass | Staphylococcus aureus biofilms | Effective bactericidal agent, preventing biofilm formation. | asm.org |

The antimicrobial action of this compound extends to fungal pathogens. google.com Silver nanoparticles and ions have demonstrated effectiveness against various fungi, including Aspergillus niger and Cladosporium cladosporioides. google.commdpi.com Research on composite materials incorporating this compound has confirmed their fungicidal properties. google.com For example, a study involving polypropylene (B1209903) films with this compound showed a significant reduction in fungal colonies, demonstrating the material's ability to inhibit fungal growth. google.com

Similarly, silver nanoparticles synthesized from this compound have been shown to significantly inhibit the growth of Pyricularia oryzae, a fungus that causes rice blast disease. hueuni.edu.vn The mechanism is believed to involve the interaction of silver ions with fungal cells, disrupting their structure and metabolic processes in a manner similar to their effect on bacteria. nih.gov

Research has also highlighted the antiviral capabilities of silver compounds. dovepress.commdpi.com Silver nanoparticles, which can be synthesized from this compound, have been shown to be effective against a range of viruses. silae.ithueuni.edu.vn The antiviral mechanism often involves the binding of silver to viral surface proteins, which can inhibit the virus's ability to infect host cells. silae.it